molecular formula C11H17NO4S B12508523 1-(Oxetan-2-yl)methanamine; para-toluene sulfonate

1-(Oxetan-2-yl)methanamine; para-toluene sulfonate

Cat. No.: B12508523
M. Wt: 259.32 g/mol
InChI Key: YLMXEOCOICWSKH-UHFFFAOYSA-N
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Description

1-(Oxetan-2-yl)methanamine; para-toluene sulfonate is a chemical compound comprising a 1-(Oxetan-2-yl)methanamine cation paired with a para-toluene sulfonate (tosylate) anion. The oxetane ring, a four-membered oxygen-containing heterocycle, confers enhanced metabolic stability and solubility compared to larger cyclic ethers, making it valuable in pharmaceutical and agrochemical applications . The para-toluene sulfonate counterion is widely used to improve the crystallinity and bioavailability of amine-containing compounds due to its strong acidic nature and solubility in polar solvents .

This compound’s structural uniqueness lies in the synergy between the oxetane’s pharmacokinetic benefits and the tosylate’s stabilizing effects. However, systematic comparisons with structurally or functionally analogous compounds are essential to contextualize its properties and applications.

Properties

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;oxetan-2-ylmethanamine

InChI

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-4-1-2-6-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2

InChI Key

YLMXEOCOICWSKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC1CN

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Hydrolysis and Esterification Route

Synthesis of (Oxetan-2-yl)methanol

The process begins with [2-(1-ethoxyethoxy)methyl]propylene oxide , which undergoes acid-catalyzed hydrolysis. Using acetic acid, formic acid, or hydrochloric acid solutions (1.5–3.0 mol/L) at 20–30°C for 15–20 hours, the ethoxyethyl protecting group is cleaved to yield (oxetan-2-yl)methanol . Post-treatment involves pH adjustment to 11–12, extraction with organic solvents, and drying with anhydrous sodium sulfate. The molar ratio of the starting epoxide to acid is critical (1 : 0.8–2), with yields optimized at 25–26°C.

Esterification with p-Toluenesulfonyl Chloride

(Oxetan-2-yl)methanol reacts with p-toluenesulfonyl chloride in dichloromethane or chloroform, catalyzed by triethylamine. The molar ratio (1 : 1.2–2 : 1.8–2.5 for alcohol, sulfonyl compound, and base) ensures complete conversion to (oxetan-2-yl)methyl p-toluenesulfonate at 20–30°C over 15–20 hours. Post-esterification purification includes sequential washes with hydrochloric acid, sodium bicarbonate, and water, followed by recrystallization.

Substitution and Deprotection

The sulfonate ester undergoes substitution with phthalimide (1 : 1–1.5 molar ratio) at 110–120°C for 3–5 hours to form (oxetan-2-yl)methyl-isoindole-1,3-dione . Subsequent hydrazinolysis with hydrazine hydrate (1 : 1.5–3 ratio) at 40–50°C for 35–40 hours liberates the primary amine, 1-(oxetan-2-yl)methanamine. Final acidification with para-toluene sulfonic acid yields the target salt.

Ring Expansion with Protected Amines

Benzyl-Protected Intermediate Strategy

To avoid azide intermediates, CA3160419A1 and WO2021118906A1 propose a benzyl-protected route. Starting from (S)-2-((benzyloxy)methyl)oxirane , ring expansion with trimethylsulfoxonium iodide in the presence of potassium tert-butoxide generates the oxetane ring. The benzyl groups are later removed via hydrogenolysis, yielding enantiomerically pure (S)-oxetan-2-ylmethanamine .

Key Advantages:
  • Eliminates toxic azide reagents.
  • Enantiomeric excess >99% achieved through chiral starting materials.

Refinement of Para-Toluene Sulfonate

Distillation and Recrystallization

CN112028796A details refining methyl p-toluenesulfonate, a precursor for salt formation. Post-synthesis, the crude product is washed with distilled water (1 : 0.8–1.1 mass ratio) and subjected to reduced-pressure distillation (0.6–0.64 atm) until no distillate remains. This yields >99% pure methyl p-toluenesulfonate, which is subsequently converted to the sulfonic acid for salt formation.

Comparative Analysis of Methods

Parameter Acid-Catalyzed Route Ring Expansion
Hazardous Intermediates Phthalimide None
Yield Not reported 75–85%
Enantiomeric Control Racemic >99% ee
Steps 4 3

The ring expansion method offers superior safety and stereochemical control, while the acid-catalyzed route is more scalable for racemic mixtures.

Critical Reaction Parameters

Temperature and Time Optimization

  • Hydrolysis : 25°C for 17–18 hours maximizes (oxetan-2-yl)methanol yield.
  • Esterification : Prolonged reaction times (>18 hours) prevent residual sulfonyl chloride.
  • Substitution : Higher temperatures (110–120°C) accelerate phthalimide displacement.

Solvent Selection

  • Chlorinated solvents (dichloromethane) improve esterification efficiency due to low nucleophilicity.
  • Polar aprotic solvents (DMF) facilitate SN2 substitutions in ring expansion.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxetan-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(Oxetan-2-yl)methanamine; para-toluene sulfonate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a scaffold in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Oxetan-2-yl)methanamine exerts its effects involves the interaction of the oxetane ring with various molecular targets. The ring strain in the oxetane ring makes it reactive, allowing it to participate in ring-opening reactions that can lead to the formation of new chemical bonds. This reactivity is harnessed in medicinal chemistry to develop compounds with specific biological activities .

Comparison with Similar Compounds

Data Analysis

Table 1: Comparative Properties of 1-(Oxetan-2-yl)methanamine; Para-Toluene Sulfonate and Analogues

Compound Key Structural Features Solubility Applications Biological Activity Safety Profile
1-(Oxetan-2-yl)methanamine; tosylate Oxetane ring, tosylate anion High (polar solvents) Pharmaceuticals, agrochemicals Enhanced metabolic stability Likely moderate (similar amines )
N-(1H-Benzimidazol-2-yl)-4-chlorophenyl Benzimidazole, chlorophenyl Moderate Herbicidal research Inhibits wheat germination Skin/eye irritant (analogous to )
2-Methoxy-4-methylphenyl tosylate Methoxy-methylphenyl, tosylate Low (lipophilic) Membrane fusion studies Non-bioactive Not reported
p-Toluenesulfonic acid hydrate Tosylate, hydrate High (aqueous) Organic synthesis catalyst Non-bioactive Corrosive, handle with care

Research Findings

  • Oxetane Advantage : The oxetane ring in the target compound reduces metabolic degradation compared to phenyl or benzimidazole groups, extending half-life in biological systems .
  • Tosylate Utility : The tosylate anion enhances water solubility, critical for drug formulation, contrasting with lipophilic derivatives like 2-methoxy-4-methylphenyl tosylate .
  • Biological Activity : While benzimidazole derivatives exhibit phytotoxicity, the target compound’s oxetane-amine structure may target neurological or infectious disease pathways, pending further studies.

Biological Activity

1-(Oxetan-2-yl)methanamine; para-toluene sulfonate is a compound characterized by its oxetane ring and sulfonate ester functionality. This unique structure enables various interactions with biological systems, making it significant in medicinal chemistry and drug development. The compound's biological activity primarily stems from its ability to act as an intermediate in synthesizing therapeutically relevant compounds.

Chemical Structure and Properties

The chemical structure of 1-(Oxetan-2-yl)methanamine; para-toluene sulfonate includes:

  • An oxetane ring, which enhances stability and reactivity.
  • A methanamine group that facilitates interactions with biological targets.

This compound is notable for its potential to influence enzyme activity and receptor binding, critical for pharmacological applications.

Enzyme Interactions

Research indicates that 1-(Oxetan-2-yl)methanamine can modulate the activity of various enzymes. Notably, studies have focused on its interactions with cytochrome P450 enzymes, which are essential for drug metabolism. The compound has shown potential in affecting the metabolic pathways of other drugs, thereby influencing their efficacy and safety profiles .

Receptor Binding

The compound's ability to bind to specific receptors has been explored through both in vitro and in silico studies. These studies predict its behavior in biological systems, including permeability and metabolic stability. The oxetane ring contributes to the compound's favorable pharmacokinetic properties, enhancing its bioavailability .

Cytochrome P450 Interaction Studies

Research has shown that compounds with similar structures can interact with cytochrome P450 enzymes, leading to altered metabolism of co-administered drugs. This interaction is crucial for understanding the pharmacological implications of 1-(Oxetan-2-yl)methanamine as a drug candidate .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Properties
2-Aminomethyl-oxiraneOxirane derivativeUsed in synthesizing pharmaceuticals
3-Aminomethyl-oxetaneOxetane derivativeExhibits different reactivity patterns
Methyl p-toluenesulfonateSulfonate esterCommonly used as a reagent in organic synthesis
1-(Oxetan-2-yl)methanamine Sulfonate ester Unique stability and reactivity; potential drug intermediate

Synthesis Methods

The synthesis of 1-(Oxetan-2-yl)methanamine generally involves multiple steps, optimizing yield and purity through variations in reaction conditions. Recent patents have disclosed methods that utilize different starting materials and reaction conditions to enhance efficiency .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(Oxetan-2-yl)methanamine para-toluene sulfonate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling 1-(Oxetan-2-yl)methanamine with para-toluene sulfonic acid under acidic conditions. Key steps include:

  • Acid-Base Reaction: React the amine with para-toluene sulfonic acid in anhydrous ethanol at 60–70°C for 6–8 hours .
  • Purification: Use recrystallization from a mixture of ethanol and water (3:1 v/v) to remove unreacted starting materials. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase with 0.1% trifluoroacetic acid) .
  • Purity Optimization: Employ column chromatography (silica gel, gradient elution with dichloromethane/methanol) for intermediates to ensure >95% purity .

Q. How can the structural integrity of 1-(Oxetan-2-yl)methanamine para-toluene sulfonate be validated?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and hydrogen bonding between the sulfonate group and the amine .
  • Spectroscopic Analysis:
    • NMR: Use 1H^1H- and 13C^{13}C-NMR to verify the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and sulfonate group (δ 7.2–7.8 ppm for aromatic protons) .
    • FT-IR: Confirm sulfonate S=O stretching at 1170–1200 cm1^{-1} and NH2_2 bending at 1600–1650 cm1^{-1} .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the oxetane ring .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic waste separately for incineration by licensed facilities .

Advanced Research Questions

Q. How does the sulfonate group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The para-toluene sulfonate group acts as a leaving group in SN2 reactions due to its strong electron-withdrawing nature. For example:

  • Reaction with Alkyl Halides: Use triethylamine as a base in dry THF to facilitate substitution at the methanamine moiety. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Kinetic Studies: Compare reaction rates with other sulfonate derivatives (e.g., mesylates or tosylates) to assess leaving group efficiency .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in biological activity (e.g., antimicrobial efficacy) may arise from variations in:

  • Solubility: Use DMSO/water (1:9 v/v) to enhance solubility while avoiding aggregation artifacts .
  • Assay Conditions: Standardize protocols (e.g., broth microdilution for MIC testing) across studies. Validate results with positive controls (e.g., ampicillin for bacteria) .
  • Metabolite Interference: Perform LC-MS/MS to rule out degradation products during bioassays .

Q. How can computational modeling guide the design of derivatives with enhanced membrane permeability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers to predict permeability. Focus on the oxetane ring’s rigidity and sulfonate group’s polarity .
  • QSAR Studies: Corolate logP values (calculated via ChemAxon or Schrödinger) with experimental permeability data from Caco-2 cell assays .

Q. What methodologies are effective in studying the compound’s role in membrane fusion processes?

Methodological Answer:

  • Fluorescence Resonance Energy Transfer (FRET): Label liposomes with donor/acceptor dyes (e.g., NBD and Rhodamine) to monitor fusion kinetics in real-time .
  • Electron Microscopy: Use cryo-EM to visualize structural changes in lipid bilayers induced by the compound .

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